Desfluoro Hydroxy Fallypride
Description
Properties
CAS No. |
166173-73-5 |
|---|---|
Molecular Formula |
C₂₀H₃₀N₂O₄ |
Molecular Weight |
362.46 |
Synonyms |
5-(3-Hydroxypropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl]-benzamide; (S)-5-(3-hydroxypropyl)-2,3-dimethoxy-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]-Benzamide; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Strategies for the Synthesis of Desfluoro Hydroxy Fallypride (B43967)
Precursor Synthesis Pathways
The synthesis of Desfluoro Hydroxy Fallypride requires two primary precursors: a 2,3-dimethoxybenzoic acid derivative lacking the fluoropropyl side chain, and a hydroxylated N-substituted pyrrolidinemethane amine.
The synthesis of the hydroxylated pyrrolidine (B122466) fragment can be approached by starting with a commercially available chiral material to ensure the correct stereochemistry. For instance, a synthetic route can begin with the conversion of a suitable proline derivative. nih.gov The hydroxyl group is often protected during the initial steps, for example, with a tert-butyldimethylsilyl (TBS) group, to prevent unwanted side reactions. nih.gov Subsequent steps involve amidation and reduction to yield the primary amine necessary for the final coupling reaction. nih.gov
The second precursor is a benzoic acid derivative. For this compound, this would be 2,3-dimethoxy-5-(3-hydroxypropyl)benzoic acid. This can be synthesized from simpler starting materials through methods analogous to those used for fallypride precursors. nih.gov The synthesis of Norfallypride, for example, involves the coupling of (S)-N-[(1-BOC-2-pyrolidinyl)methyl]amine with 2,3-dimethoxy-5-(3′-hydroxypropyl)benzoic acid. nih.gov A similar benzoic acid component, without the eventual fluorine, would be prepared and then coupled with the hydroxylated pyrrolidine amine.
Hydroxylation and De-fluorination Reaction Mechanisms
Hydroxylation: The introduction of the hydroxyl group is typically designed into the synthesis from the beginning by choosing a hydroxylated starting material for the pyrrolidine ring. For example, fallypride analogs have been prepared with a hydroxyl group on the pyrrolidine to explore structure-activity relationships. nih.govupenn.edu This hydroxyl group can then be used as a handle for further functionalization. nih.govupenn.edu An alternative strategy involves the chemical modification of an intermediate to introduce the hydroxyl group, although starting with a hydroxylated precursor is often more efficient.
De-fluorination: A direct de-fluorination reaction on a molecule like fallypride is not a standard synthetic strategy. Instead, the "desfluoro" characteristic of the target molecule is achieved by simply omitting the fluorine atom from the synthesis altogether. This is accomplished by using a precursor that has a propyl or hydroxypropyl group at the 5-position of the benzoic acid ring, which is not subsequently fluorinated. For example, the synthesis of the radiolabeled [¹⁸F]Fallypride involves introducing the fluorine-18 (B77423) atom in the final step by displacing a leaving group (like a tosylate) on the propyl side chain. nih.gov For the desfluoro analog, this fluorination step is omitted.
Stereochemical Considerations in Synthesis
Stereochemistry is a critical aspect of the synthesis, as the biological activity of fallypride and its analogs is highly dependent on the specific configuration of the chiral center in the pyrrolidine ring. wikipedia.org Fallypride is the (S)-enantiomer. wikipedia.org To ensure the synthesis produces the correct stereoisomer of this compound, it is essential to use a stereochemically pure starting material, such as an (S)-proline derivative. nih.gov Throughout the synthetic sequence, reaction conditions must be chosen carefully to avoid racemization of the chiral center. The evaluation of fallypride analogs has involved the specific preparation and testing of different stereoisomers to understand their effects on receptor binding. nih.govupenn.edu
Yield Optimization and Purity Assessment Methodologies
Optimizing the yield and ensuring the purity of the final compound are crucial. Yield optimization involves systematically adjusting reaction parameters such as temperature, reaction time, and the stoichiometry of reagents. For instance, in the synthesis of related compounds, the amount of the precursor has been shown to significantly impact the final yield. nih.gov
Purity assessment is typically performed using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a standard method for determining the purity of the final product and separating it from any unreacted starting materials or side products. nih.govnih.gov The identity and structure of the synthesized this compound would be confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. upenn.edu Purification strategies may involve column chromatography or the use of solid-phase extraction (SPE) cartridges, which can offer a simplified and faster alternative to preparative HPLC. nih.govsnmjournals.org
Development of Radiolabeled Analogs of this compound
While "this compound" itself cannot be labeled with fluorine-18, the synthetic framework is directly related to the development of important radiolabeled imaging agents like [¹⁸F]Fallypride. The methodologies used to create precursors for these agents are central to the field of positron emission tomography (PET).
Radiosynthesis of Fluorine-18 Labeled Fallypride Analogs (e.g., [¹⁸F]Fallypride Precursors)
The radiosynthesis of [¹⁸F]Fallypride is a well-established process that serves as a prime example of developing radiolabeled analogs in this chemical family. nih.gov It is typically achieved via a one-step nucleophilic substitution reaction. nih.govnih.gov This involves reacting a precursor molecule with [¹⁸F]fluoride ion. nih.gov
Precursors: The most common precursor is a tosylate-derivatized version of fallypride, often referred to as tosyl-fallypride. nih.govnih.gov In this molecule, a tosyl group is attached to the end of the propyl side chain, serving as an excellent leaving group for the incoming [¹⁸F]fluoride. In addition to the classic tosylate precursor, other viable precursors have been developed, including mesylate and chloro congeners. nih.gov
Reaction Conditions: The radiofluorination reaction is typically carried out in an organic solvent like acetonitrile. nih.govsnmjournals.org The process requires the activation of the [¹⁸F]fluoride, which is usually achieved using a phase-transfer catalyst such as Kryptofix 2.2.2 (K₂.₂.₂) in combination with a weak base like potassium carbonate (K₂CO₃) or tetrabutylammonium (B224687) bicarbonate (TBAHCO₃). nih.govnih.govresearchgate.net The reaction is heated to promote the substitution; temperatures can range from 90°C to 170°C depending on the specific setup, such as conventional lab apparatus or a microreactor. snmjournals.orgnih.gov Modern synthesis methods often employ automated modules and microreactors, which can significantly reduce reaction times and reagent consumption, and improve radiochemical yields. nih.govrsc.orgrsc.org
| Parameter | Conventional Synthesis | Microreactor Synthesis |
| Precursor Amount | ~1-4 mg snmjournals.orgnih.gov | 20-40 µg nih.gov |
| Reaction Temperature | 90-110 °C nih.govsnmjournals.org | 140-170 °C nih.gov |
| Reaction Time | 10-20 min nih.govsnmjournals.org | ~4-7 min nih.govresearchgate.net |
| Radiochemical Yield | 20-59% nih.govnih.gov | Up to 88% nih.gov |
Challenges and Innovations in Automated Radiosynthesis
The automated radiosynthesis of complex molecules like Fallypride and its analogs, including hypothetical radiolabeled versions of this compound, presents several challenges. Traditional automated synthesis modules, often designed for high-volume production of common radiotracers like [¹⁸F]FDG, can be difficult to adapt for novel compounds. nih.gov Key challenges include the need for multi-step reactions, precise handling of small reagent volumes, and effective purification of the final product from precursors and byproducts. nih.gov
One significant challenge lies in the purification step. Many automated synthesis methods for [¹⁸F]Fallypride rely on High-Performance Liquid Chromatography (HPLC) for purification, which can be complex to automate, lead to longer synthesis times, and result in moderate yields. nih.gov This complexity can limit the widespread clinical application of such radiotracers.
To address these challenges, several innovations in automated radiosynthesis have emerged. A significant advancement is the development of simplified, automated methods that eliminate the need for HPLC purification. nih.govsciety.org These methods often employ Solid-Phase Extraction (SPE) cartridges for purification, which simplifies the process, shortens synthesis time, and can lead to higher radiochemical yields. nih.govsciety.org For instance, a GMP-compliant automated synthesis of [¹⁸F]Fallypride using SPE cartridges shortened the synthesis time by 44% and increased the non-decay corrected yield. sciety.org
Another key innovation is the use of microfluidic reactors. These systems offer advantages such as rapid reaction kinetics, reduced reagent consumption, and the potential for higher specific activity. nih.gov A batch microfluidic reactor for the synthesis of [¹⁸F]Fallypride demonstrated a radiochemical yield of 65±6% and an average specific activity that was approximately two-fold higher than that achieved with a macroscale synthesizer, despite using significantly less starting radioactivity. nih.gov Microfluidic platforms, such as the iMiDEV™, have been successfully used for the fully automated production of various ¹⁸F-tracers, demonstrating their potential for personalized, dose-on-demand manufacturing of PET radiopharmaceuticals. nih.gov
The optimization of reaction conditions within these automated systems is also a critical area of innovation. This includes fine-tuning parameters such as reaction temperature, precursor and base concentration, and reaction time to maximize radiochemical conversion and yield. nih.govnih.gov
Radiochemical Yield and Specific Activity Optimization in Precursor Development
The development of precursors is a critical factor in optimizing the radiochemical yield (RCY) and specific activity of radiolabeled compounds like Fallypride analogs. The choice of leaving group on the precursor molecule significantly impacts the efficiency of the radiolabeling reaction. For [¹⁸F]Fallypride, the tosylate precursor is classically used. nih.gov
Innovations in precursor design have led to the exploration of alternative leaving groups. For instance, novel mesylate and chloro congeners of the Fallypride precursor have been synthesized and evaluated. nih.gov These new precursors have shown viability in the synthesis of Fallypride, expanding the options for optimizing the radiolabeling process.
The optimization of reaction conditions for a given precursor is paramount for achieving high RCY. This involves a systematic investigation of parameters such as temperature, reaction time, and the concentration of the precursor and reagents. For example, in the synthesis of [¹⁸F]Fallypride, increasing the reaction temperature generally leads to a higher RCY, up to an optimal point. nih.gov
The use of micro-reactors has facilitated the rapid optimization of these parameters. By using small amounts of precursor and [¹⁸F]fluoride, a large number of experiments can be conducted in a short period to determine the optimal conditions for precursor amount, temperature, and flow rate, leading to reproducible and high RCY (up to 88% for [¹⁸F]Fallypride). nih.gov
High specific activity is crucial for radiotracers used in PET imaging to avoid pharmacological effects and to accurately quantify receptor densities. The specific activity is influenced by the amount of non-radioactive carrier (¹⁹F) present. Microfluidic synthesis platforms have shown promise in producing PET probes with higher specific activity. nih.gov In one study, the specific activity of [¹⁸F]Fallypride synthesized in a batch microfluidic chip was approximately double that of a macroscale synthesizer, even with a much lower starting amount of radioactivity. nih.gov This is attributed to the smaller reaction volumes and reduced reagent consumption, which can minimize contamination with carrier ¹⁹F.
The following table summarizes the impact of different synthesis platforms on the radiochemical yield and specific activity of [¹⁸F]Fallypride, which can be considered indicative for its analogs.
| Synthesis Platform | Radiochemical Yield (RCY) | Specific Activity | Reference |
| Macroscale Synthesizer | 5–20% | 37-370 GBq/μmol | nih.govnih.gov |
| Microfluidic Reactor (Coiled-tube) | Up to 88% | Not Reported | nih.gov |
| Microfluidic Reactor (Batch) | 65±6% | ~730 GBq/μmol | nih.gov |
Analog Synthesis for Structure-Activity Relationship (SAR) Studies
Design Principles for Hydroxylated and Desfluorinated Fallypride Analogs
The design of hydroxylated and desfluorinated analogs of Fallypride is guided by the principles of structure-activity relationship (SAR) studies, aiming to enhance affinity and selectivity for dopamine (B1211576) D2/D3 receptors. nih.govupenn.edu Fallypride itself is a high-affinity D2/D3 antagonist but lacks selectivity between these two receptor subtypes. nih.gov The primary design principle for creating more selective analogs involves modifying the Fallypride scaffold to interact with the secondary binding site (SBS) of the dopamine receptors, which differs between D2 and D3 subtypes. nih.govupenn.edu
A key strategy is the introduction of a hydroxyl group onto the pyrrolidine ring of the Fallypride molecule. nih.govupenn.edu This hydroxyl group serves as a functional handle to which various secondary binding fragments (SBFs) can be attached via a linker. nih.gov The position of this hydroxylation is critical, with studies exploring modifications at different positions on the pyrrolidine ring to optimize interaction with the SBS. nih.gov
The properties of the SBF and the linker are also crucial design considerations. Research suggests that longer linkers or bulkier SBFs might increase selectivity. upenn.edu However, studies on hydroxylated Fallypride analogs have shown that compounds with smaller alkyl groups containing a heteroatom can lead to improved D3 versus D2 selectivity. nih.govnih.gov Conversely, increasing the steric bulk in the SBF can increase the distance between the pyrrolidine nitrogen and a key aspartate residue (Asp110) in the orthosteric binding site (OBS), thereby reducing D3 receptor affinity. nih.govnih.gov
The chirality of the orthosteric binding fragment is another important design principle. The stereochemistry at the chiral centers of the pyrrolidine ring significantly influences the binding affinity and selectivity of the analogs. nih.gov
Synthesis of Bitopic Ligands Based on Fallypride Scaffold
The synthesis of bitopic ligands from the Fallypride scaffold is a strategic approach to develop ligands with improved selectivity for dopamine D2 or D3 receptors. nih.govupenn.edu This involves chemically modifying the Fallypride structure to incorporate a secondary binding fragment (SBF) that can interact with the secondary binding site (SBS) of the target receptor. A common synthetic strategy begins with the preparation of a Fallypride analog containing a hydroxyl group on the pyrrolidine ring. nih.govupenn.edu
The synthesis of these hydroxylated Fallypride precursors is a multi-step process. upenn.edu Once the hydroxylated analog is obtained, it can be functionalized to introduce various SBFs. One synthetic route involves the alkylation of the secondary hydroxyl group. upenn.edu This can be achieved by reacting the hydroxylated Fallypride analog with a suitable alkylating agent in the presence of a base, such as sodium hydride (NaH) or by using phase-transfer catalysis conditions with sodium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate. upenn.edu
A variety of SBFs can be introduced using this method, including aryl, heteroaryl, and aliphatic groups. upenn.edu For example, reacting the hydroxylated precursor with (bromomethyl)benzene can introduce a benzyl (B1604629) group as the SBF. upenn.edu To explore a wider range of functionalities, the synthesis can involve further transformations. For instance, a primary alcohol can be introduced as an SBF, which can then be converted to a mesylate and subsequently to an azide, which upon reduction yields a primary amine. upenn.edu This allows for the exploration of different functional groups at the terminus of the linker.
The following table provides examples of synthesized bitopic ligands based on a hydroxylated Fallypride scaffold and their binding affinities for D2 and D3 receptors, illustrating the structure-activity relationships.
| Compound | SBF | D2R Ki (nM) | D3R Ki (nM) | Reference |
| Fallypride | None | 0.02 | 0.19 | semanticscholar.org |
| Analog 29a | Benzyl | 1.2 | 0.3 | upenn.edu |
| Analog 29b | 4-Fluorobenzyl | 2.5 | 0.8 | upenn.edu |
| Analog 29d | 2-Pyridinylmethyl | 0.8 | 0.2 | upenn.edu |
| Analog 35a | 2-Aminoethoxy | 10.2 | 2.1 | nih.gov |
These synthetic methodologies allow for the systematic variation of the SBF and the linker, enabling a thorough investigation of the structure-activity relationships and the development of more selective bitopic ligands based on the Fallypride scaffold.
Molecular Interactions and Receptor Binding Characteristics
In Vitro Receptor Binding Affinity and Selectivity Profiling
No specific data on the Ki values of Desfluoro Hydroxy Fallypride (B43967) for dopamine (B1211576) D2 and D3 receptors are available in the current scientific literature.
Information regarding the selectivity profile of Desfluoro Hydroxy Fallypride against other neurotransmitter receptors and transporters, including sigma-1 (σ1) receptors, has not been reported in published studies.
A comparative analysis of the binding affinity of this compound with Fallypride and other related benzamides cannot be conducted due to the lack of available data for this compound.
Receptor Binding Kinetics (Association and Dissociation Rates)
There are no published in vitro studies detailing the association (kon) and dissociation (koff) rates of this compound at dopamine D2 or D3 receptors.
Preclinical studies in animal models to estimate the in vivo kinetic parameters of this compound have not been reported in the accessible scientific literature.
Mechanisms of Receptor Interaction
The interaction of Desfluoro-hydroxy-fallypride with dopamine receptors, particularly the D2 and D3 subtypes, is governed by its structural features, which dictate its binding orientation and functional activity. As a derivative of the well-characterized benzamide (B126) antagonist Fallypride, its mechanism of action is largely inferred from structure-activity relationship (SAR) studies of related analogues. These studies investigate how specific chemical modifications, such as the removal of the fluoro group and the addition of a hydroxyl group, influence receptor affinity and efficacy.
Role of Hydroxyl Group in Receptor Recognition and Binding Orientation
The introduction of a hydroxyl (-OH) group onto the pyrrolidine (B122466) ring of the Fallypride scaffold serves as a critical modification for influencing receptor interaction. This functional group can participate in hydrogen bonding, a key interaction in ligand-receptor binding. The presence and position of the hydroxyl group can significantly affect the compound's affinity and selectivity for dopamine receptor subtypes.
In the design of novel Fallypride derivatives, a hydroxyl group on the pyrrolidine ring has been used as a strategic chemical handle to which secondary binding fragments can be attached to create bitopic ligands. nih.gov These bitopic ligands are designed to interact with both the primary orthosteric binding site (OBS) and a secondary binding site (SBS) on the receptor, which can enhance affinity and selectivity. nih.gov
The hydroxyl group itself, even without further modification, can alter the binding profile of the molecule. It can form hydrogen bonds with specific amino acid residues in the binding pocket of the D2 and D3 receptors. For instance, docking studies of related benzamide ligands have highlighted the importance of interactions with serine and threonine residues within the transmembrane helices of the receptor. nih.gov The orientation of the ligand in the binding pocket will determine whether the hydroxyl group can form favorable interactions.
Structure-activity relationship studies on related compounds indicate that modifications at this position on the pyrrolidine ring play a crucial role in determining the affinity for D2 and D3 receptors. nih.gov The stereochemistry of the hydroxyl group is also a critical factor, as different isomers can lead to vastly different binding affinities. nih.gov While the fluorine atom in Fallypride is primarily for radiolabeling purposes and its removal to create Desfluoro-hydroxy-fallypride would not be expected to drastically alter the primary mode of interaction, the addition of the hydroxyl group introduces a new potential point of interaction that can refine the binding orientation and affinity.
Table 2: Summary of Key Molecular Interactions
| Functional Group | Potential Interaction Type | Implication for Receptor Binding |
| Benzamide Moiety | Hydrogen bonding, pi-stacking | Primary interaction with the orthosteric binding site |
| Pyrrolidine Nitrogen | Ionic interaction | Anchors the ligand in the binding pocket |
| Hydroxyl Group | Hydrogen bonding | Can form specific contacts with amino acid residues, influencing affinity and orientation |
Preclinical Pharmacological and Biological Characterization
In Vitro Pharmacological Studies
In vitro studies are fundamental in determining the binding affinity and functional activity of a compound at its target receptors.
Cell-Based Assays for Receptor Activation or Inhibition
Fallypride (B43967) is characterized as a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors. nih.gov Cell-based binding assays have been crucial in quantifying this affinity. In vitro studies have shown that Fallypride binds with high affinity to both D2 and D3 receptors. nih.gov For instance, competitive binding assays using membranes from cells expressing these receptors are used to determine the inhibition constant (Ki). Such assays have demonstrated that [18F]Fallypride has similar high affinities for both D2 and D3 receptors. nih.gov The affinity of Fallypride has been shown to be temperature-dependent, with a higher affinity observed at room temperature compared to physiological temperature. manchester.ac.uk
Below is a table summarizing the in vitro binding affinities of Fallypride for dopamine D2 and D3 receptors.
| Receptor Subtype | Binding Affinity (Ki) |
| Dopamine D2 Receptor (Short) | 2.1 nM |
| Dopamine D2 Receptor (Long) | 2.2 nM |
| Dopamine D3 Receptor | 1.6 nM |
| Data derived from in vitro studies with [3H]-spiperone. nih.gov |
Functional Selectivity Profiling in Receptor Coupling Pathways
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. While Fallypride is primarily known as an antagonist, understanding the functional consequences of its binding is important. Dopamine D2 receptors can signal through G protein-dependent pathways or via β-arrestin recruitment. nih.gov The development of functionally selective ligands that preferentially activate one of these pathways is a key area of drug discovery, aiming to produce medications with improved side-effect profiles. nih.gov While detailed functional selectivity profiling for Fallypride is not extensively reported in the provided context, its characterization as an antagonist suggests it blocks both G protein and β-arrestin pathways activated by dopamine. The investigation of biased ligands for the D2 receptor highlights the complexity of its signaling and the potential for developing more specific therapeutic agents. nih.gov
Ex Vivo Autoradiography and Tissue Distribution in Animal Models
Ex vivo autoradiography allows for the visualization and quantification of radioligand binding in tissues after in vivo administration.
Distribution in Striatal and Extrastriatal Brain Regions
Ex vivo autoradiography studies in animal models have confirmed the distribution of Fallypride binding sites in dopamine-rich brain regions. The highest binding is consistently observed in the striatum and nucleus accumbens. nih.gov In addition to these striatal regions, which have a high density of D2/D3 receptors, Fallypride also allows for the visualization of receptors in extrastriatal regions, albeit at lower densities. nih.govnih.gov These extrastriatal areas include the thalamus, cortex, hippocampus, and amygdala. nih.govnih.gov The ability of radiolabeled Fallypride to detect D2/D3 receptors in both striatal and extrastriatal regions makes it a versatile tool for studying the widespread role of the dopaminergic system in the brain. nih.gov
Quantitative Assessment of Receptor Density (Bmax) in Animal Tissues
Ex vivo autoradiography can be used to perform saturation studies to determine the density of receptors (Bmax) in different brain regions. In a study on a Huntington's disease mouse model, ex vivo autoradiography with [3H]Fallypride was used to quantify the reduction in D2/D3 receptor density. nih.gov A significant 35% reduction in the Bmax of [3H]Fallypride was observed in the striatum of heterozygous zQ175DN KI mice compared to wild-type mice. nih.gov
The following table presents the Bmax values for [3H]Fallypride in the striatum of wild-type and a Huntington's disease mouse model.
| Animal Group | Bmax (fmol/g) |
| Wild Type (WT) | 327.3 ± 5.4 |
| Heterozygous (HET) zQ175DN KI | 206.8 ± 4.6 |
| Data from a study on a Huntington's disease mouse model. nih.gov |
In Vivo Preclinical Imaging Studies in Animal Models (as a research tool)
The radiolabeled version of Fallypride, [18F]Fallypride, is extensively used as a research tool in preclinical in vivo imaging studies with positron emission tomography (PET). nih.gov PET imaging with [18F]Fallypride allows for the non-invasive, longitudinal assessment of D2/D3 receptor availability in living animals. nih.govresearchgate.net This technique has been applied in various animal models of neurological and psychiatric disorders.
For example, in rodent models of Parkinson's disease, [18F]Fallypride PET has been used to demonstrate the expected upregulation of D2/D3 receptors following dopamine depletion. nih.govresearchgate.net Conversely, in a rat model of Huntington's disease, [18F]Fallypride PET visualized a decrease in D2/D3 receptor availability due to the loss of striatal neurons. nih.govresearchgate.net These studies show that in vivo estimates of receptor binding obtained with [18F]Fallypride PET correlate significantly with in vitro measurements from autoradiography. nih.govresearchgate.net
The high affinity of [18F]Fallypride also enables the measurement of dopamine release during behavioral or pharmacological challenges in animal models. nih.gov This is achieved by measuring the displacement of the radiotracer from its binding sites by endogenous dopamine.
MicroPET Imaging of Dopamine D2/D3 Receptors in Rodents and Non-human Primates
Micro-positron Emission Tomography (microPET) imaging with [¹⁸F]fallypride, the radiolabeled parent compound of Desfluoro Hydroxy Fallypride, has been instrumental in visualizing dopamine D2/D3 receptors in the brains of preclinical animal models. In studies involving Sprague-Dawley rats, microPET scans demonstrated high uptake of [¹⁸F]fallypride in both striatal regions (dorsal and ventral striatum) and various extrastriatal areas, including the substantia nigra/ventral tegmental area (SN/VTA), colliculi, and central gray area. nih.gov The cerebellum is typically used as a reference region due to its very low density of D2/D3 receptors. nih.gov
Similar imaging studies in non-human primates, such as rhesus monkeys, have also confirmed the utility of [¹⁸F]fallypride for delineating these dopamine receptor-rich regions. nih.gov PET imaging in these models showed clear localization of the tracer in the caudate, putamen, thalamus, and cortex. nih.gov The high affinity and selective binding of Fallypride make it a valuable tool for studying receptor distribution and density in both rodents and primates, setting the stage for how a metabolite like this compound would be evaluated. nih.gov
Evaluation of Endogenous Ligand Displacement in Animal Brains
A key characteristic of a useful PET radioligand is its sensitivity to changes in endogenous neurotransmitter levels. Studies have been conducted to evaluate the displacement of [¹⁸F]fallypride by endogenous dopamine following a pharmacological challenge. For instance, administration of d-amphetamine, which induces dopamine release, has been shown to cause significant displacement of [¹⁸F]fallypride in both striatal and extrastriatal regions in humans, a principle that is first established in animal models. nih.gov
In preclinical rat models, competition studies using the D2/D3 receptor antagonist haloperidol have demonstrated a detectable decrease in the binding of [¹⁸F]fallypride in striatal regions. nih.gov This confirms that the binding is specific and reversible, allowing for the quantification of receptor availability and its modulation by endogenous dopamine. Such displacement studies are critical for validating the tracer's ability to measure dynamic changes in the dopamine system. nih.govnih.gov
Longitudinal Imaging for Receptor Dynamics in Animal Models of Neurological Conditions
Longitudinal PET imaging allows researchers to monitor changes in receptor density and availability over time within the same animal, providing valuable insights into disease progression and therapeutic interventions. The parent compound, [¹⁸F]fallypride, has been employed in such studies using animal models of neurological disorders.
For example, in a knock-in mouse model of Huntington's disease (zQ175DN KI), longitudinal [¹⁸F]fallypride PET imaging revealed a significant progressive decrease in D2/D3 receptor densities in the striatum of heterozygous mice compared to wild-type littermates at both 9 and 12 months of age. nih.gov Similarly, [¹⁸F]desmethoxyfallypride (DMFP), a close analog, has been used effectively in rat models of both Huntington's and Parkinson's disease to visualize lesion-induced changes in D2/D3 receptor availability. nih.gov These studies underscore the potential of Fallypride-based radioligands to serve as translational biomarkers for monitoring disease-related neurochemical alterations over time. nih.gov
Parametric Mapping and Quantitative Analysis of Binding Potential (BPND)
To quantify receptor availability from dynamic PET data, parametric images of the non-displaceable binding potential (BPND) are generated. BPND represents the ratio of the concentration of specifically bound radioligand to its non-displaceable concentration at equilibrium, providing a measure of available receptor density. nih.gov Various kinetic models, often using the cerebellum as a reference tissue, are employed to calculate BPND on a voxel-by-voxel basis. nih.gov
In vivo microPET studies in rats with [¹⁸F]fallypride have yielded quantitative BPND values across different brain regions. These values highlight the high receptor density in the striatum compared to extrastriatal areas. nih.gov The ability to generate detailed parametric maps allows for precise localization and quantification of changes in D2/D3 receptor availability in response to disease or pharmacological intervention. nih.govresearchgate.net
| Brain Region | Average Binding Potential (BPND) |
| Dorsal Striatum (DSTR) | 14.4 |
| Ventral Striatum (VSTR) | 6.8 |
| Substantia Nigra/Ventral Tegmental Area (SN/VTA) | 1.3 |
| Colliculi (COL) | 1.4 |
| Central Gray Area (CG) | 1.5 |
Data derived from [¹⁸F]fallypride microPET studies in Sprague-Dawley rats. nih.govresearchgate.net
Preclinical Metabolic Stability and Biotransformation
Understanding the metabolic fate of a compound is a critical component of preclinical development. It influences the compound's pharmacokinetic profile and helps identify active or inactive metabolites. semanticscholar.org
In Vitro Metabolic Stability in Liver Microsomes and Serum (e.g., Rat Models)
In vitro metabolic stability assays are standard procedures in drug discovery to predict in vivo hepatic clearance. srce.hr These assays typically involve incubating the compound with liver microsomes, which are subcellular fractions containing phase I drug-metabolizing enzymes like cytochrome P450s (CYPs). sigmaaldrich.comwuxiapptec.com
For Fallypride, studies using rat and human liver microsomes have been conducted to characterize its P450-dependent metabolites. nih.gov In a typical microsomal stability assay, the test compound is incubated with liver microsomes and an NADPH-regenerating system. srce.hr The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic half-life (t½) and intrinsic clearance (CLint). nih.govnuvisan.com While specific stability data for this compound is not detailed in the available literature, its stability would be assessed using these standard methods, often comparing results across species (e.g., rat, mouse, human) to understand interspecies variations. pharmaron.comresearchgate.net
Computational and Structural Biology Insights
Molecular Docking Studies with Dopamine (B1211576) D2/D3 Receptors
Molecular docking simulations are instrumental in predicting the preferred binding pose and affinity of a ligand within a receptor's active site. For benzamide (B126) ligands like Desfluoro Hydroxy Fallypride (B43967), docking studies with homology models or crystal structures of D2 and D3 receptors have elucidated the critical interactions that stabilize the ligand-receptor complex. unict.itcenterforbiomolecularmodeling.org Docking results for Fallypride, for instance, have reproduced the binding geometry of eticlopride (B1201500), a co-crystallized D3R antagonist, indicating a high degree of confidence in the predicted binding mode. nih.gov These studies suggest that the sub-nanomolar binding affinity of Fallypride is attributable to extensive interactions within the orthosteric binding site. nih.gov
The binding of benzamide antagonists to D2/D3 receptors is characterized by a network of specific molecular interactions. A protonated nitrogen atom in the pyrrolidine (B122466) ring is expected to form a crucial salt bridge with a conserved aspartic acid residue (Asp110 in D3R) in transmembrane helix 3 (TM3), an interaction critical for high-affinity binding. nih.govnih.gov Additionally, hydrogen bonds are typically formed between the amide moiety of the ligand and serine residues within the binding pocket. nih.gov Hydrophobic and aromatic interactions also play a significant role, with the aromatic rings of the ligand engaging with hydrophobic pockets and aromatic residues within the receptor. nih.govacs.org Docking studies on various benzamide derivatives reveal that substituents on the benzamide ring can modulate binding affinity by forming specific interactions with residues in TM5 and TM6. nih.gov
Table 1: Predicted Key Ligand-Receptor Interactions for Desfluoro Hydroxy Fallypride at D3 Receptor
| Ligand Moiety | Receptor Residue (D3R) | Interaction Type |
|---|---|---|
| Protonated Pyrrolidine Nitrogen | Asp110 (TM3) | Ionic Bond / Salt Bridge |
| Amide Carbonyl Oxygen | Ser192, Ser196 (TM5) | Hydrogen Bond |
| Methoxy Groups | Hydrophobic Pocket (TM5, TM6) | Hydrophobic Interaction |
| Aromatic Ring | Phe346 (TM6), His349 (TM6) | π-π Stacking |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For D2/D3 antagonists, these models are invaluable for virtual screening and designing novel ligands with improved properties. mdpi.com
A typical pharmacophore model for benzamide-based D2/D3 antagonists includes several key features. nih.gov These generally consist of a positive ionizable feature corresponding to the protonated amine, a hydrogen bond acceptor from the amide carbonyl, and one or more hydrophobic/aromatic regions. The spatial relationship between these features is critical for potent receptor binding. For this compound, the key pharmacophoric points would be the protonated pyrrolidine nitrogen, the amide group, the dimethoxy-substituted phenyl ring, and the hydroxypropyl side chain, which may introduce an additional hydrogen bond donor/acceptor feature. researchgate.net
Table 2: Essential Pharmacophoric Features for D2/D3 Receptor Antagonism
| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |
|---|---|---|
| Positive Ionizable (PI) | Protonated Pyrrolidine Amine | Forms salt bridge with Aspartic Acid |
| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen | Interacts with Serine residues |
| Aromatic Ring (AR) | Dimethoxy-substituted Phenyl Ring | π-π stacking and hydrophobic interactions |
| Hydrophobic (HY) | Propyl Chain | Occupies hydrophobic pocket |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For D2/D3 receptor antagonists, QSAR models are developed by correlating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with their binding affinities. nih.govnih.gov
Studies on benzamide derivatives have shown that both 2D and 3D QSAR models can successfully predict the binding affinity of these compounds. nih.govresearchgate.net For example, a QSAR study on a series of 6-methoxy benzamides indicated that hydrophobic substituents at one position and electron-donating groups at another position on the phenyl ring increased D2 receptor binding affinity. nih.gov Such models highlight the importance of specific physicochemical properties in governing ligand-receptor interactions.
Table 3: Representative QSAR Data for a Series of Benzamide Analogs
| Compound | LogP | Molar Refractivity | pKi (D2 Receptor) |
|---|---|---|---|
| Analog 1 (Fallypride) | 3.5 | 110 | 9.5 |
| Analog 2 (Desfluoro) | 3.2 | 108 | 9.3 |
| Analog 3 (Hydroxy) | 3.0 | 112 | 9.4 |
Note: The data in this table is illustrative and intended to represent the type of information generated in a QSAR study.
These computational approaches collectively provide a powerful lens through which the molecular interactions of this compound with D2 and D3 receptors can be predicted and understood, guiding further experimental investigation and development.
Correlation of Molecular Descriptors with Receptor Binding Affinities
Computational studies have been instrumental in elucidating the structure-activity relationships (SAR) of Fallypride and its derivatives, including hydroxylated forms that serve as proxies for understanding this compound. Molecular docking and molecular dynamics (MDS) simulations have revealed key interactions within the dopamine D2 and D3 receptor binding pockets.
Fallypride itself is known to bind with high affinity to both D2 and D3 receptors, primarily through interactions within the orthosteric binding site (OBS) nih.gov. However, it does not significantly interact with the secondary binding pocket (SBP) nih.gov. This has prompted research into creating bitopic ligands, based on the Fallypride scaffold, that can engage both sites to enhance affinity and selectivity nih.gov.
In the design of such analogs, a hydroxyl group has been introduced on the pyrrolidine ring of Fallypride nih.gov. This modification serves as a handle to attach fragments that can interact with the SBP nih.gov. Docking studies of these hydroxylated analogs have shown that substitutions on the pyrrolidine ring can alter the distance and frequency of interaction with key residues like ASP110 in the D3 receptor nih.gov. This interaction is considered critical for high-affinity binding, and a weaker interaction often leads to a reduction in D3R affinity nih.gov.
Molecular dynamics simulations have further illuminated these interactions. For instance, the introduction of a secondary binding fragment (SBF) to Fallypride analogs was found to increase the probability of interaction with the SBP but concurrently reduced the frequency of contact within the OBS, often resulting in decreased D3R binding affinity nih.gov. The superposition of binding poses from MDS revealed that many analogs were shifted towards the SBP within the binding pocket, weakening the crucial interaction with ASP110 nih.gov.
The following table summarizes the predicted binding energies for Fallypride and a related compound, Fluortriopride (FTP), from in silico studies, which helps to contextualize the binding energetics.
| Compound | Predicted Binding Energy (kcal/mol) |
| Fallypride | -7.71 nih.gov |
| Fluortriopride (FTP) | -9.15 nih.gov |
These computational predictions align with experimental findings, where FTP, despite its higher predicted binding energy, shows different in vivo properties compared to Fallypride, suggesting that in silico methods can be valuable in predicting the ability of a ligand to compete with endogenous dopamine nih.govtdl.org.
Prediction of Binding Properties for Novel Analogs
The insights gained from computational studies on existing Fallypride analogs are pivotal for predicting the binding properties of novel, yet-to-be-synthesized compounds, including those structurally related to this compound. By understanding the key molecular determinants of binding affinity and selectivity, researchers can rationally design new molecules with improved characteristics.
The development of bitopic ligands from the Fallypride scaffold is a prime example of this predictive approach nih.gov. The strategy involves attaching various fragments to a hydroxylated Fallypride core to engage the SBP of D2 and D3 receptors nih.gov. The differential nature of the SBP between D2R and D3R presents an opportunity to design subtype-selective ligands nih.gov.
For instance, studies on a series of bitopic Fallypride analogs revealed that compounds with a benzyl (B1604629) or substituted benzyl as the SBF generally retained good affinity for both D2R and D3R nih.gov. Conversely, analogs with a trifluoromethyl (CF3) substitution showed lower affinity for both receptors nih.gov. Interestingly, analogs incorporating a pyridine (B92270) moiety as the SBF exhibited slightly improved affinity compared to the benzyl analogs nih.gov.
One of the most successful designs in a particular study was an analog featuring a 2-aminoethoxy substituent in the SBP. This compound demonstrated a modest selectivity for D3R over D2R and high potency in a β-arrestin competition assay, indicating its potential to compete with endogenous dopamine nih.gov. This finding suggests that smaller substituents in the SBP may be key to enhancing the D3R-selectivity of Fallypride-related benzamides nih.gov.
The predictive power of these computational models is further enhanced by considering various molecular descriptors. For example, the distance to and interaction frequency with critical amino acid residues like ASP110 can be used as predictive markers for D3R affinity nih.gov. Similarly, the probability of forming hydrogen bonds with residues such as THR369 can be correlated with the size and nature of the SBF nih.gov.
The table below presents the binding affinities (Ki in nM) for a selection of Fallypride analogs with different linkers and secondary binding fragments, illustrating the impact of structural modifications on receptor binding.
| Compound | Linker | SBF | D2 Ki (nM) | D3 Ki (nM) |
| 29a | Ether | Benzyl | 1.2 ± 0.2 | 0.8 ± 0.1 |
| 29d | Ether | 2-Pyridyl | 0.9 ± 0.1 | 0.6 ± 0.1 |
| 35a | Amine | 2-Aminoethoxy | 3.5 ± 0.5 | 1.1 ± 0.2 |
Data synthesized from a study on bitopic Fallypride analogs nih.gov.
These examples underscore the utility of computational and structural biology in the rational design and prediction of binding properties for novel analogs of Fallypride, paving the way for the development of more selective and effective dopamine receptor ligands.
Future Research Directions and Applications As a Research Tool
Exploration of Novel Receptor Targets beyond Dopamine (B1211576) D2/D3
While Desfluoro Hydroxy Fallypride (B43967) is structurally designed to target dopamine D2 and D3 receptors, a comprehensive understanding of its pharmacological profile is essential. Future research should prioritize a broad screening of its binding affinity and functional activity at other central nervous system (CNS) receptors. This is crucial to identify any potential off-target effects that could influence experimental outcomes and to uncover novel therapeutic or research applications.
Systematic screening against a panel of receptors, including other dopamine receptor subtypes (D1, D4, D5), serotonin, adrenergic, and muscarinic receptors, would provide a complete picture of its selectivity. Studies have shown that modifications to the Fallypride structure can alter receptor selectivity. For instance, the development of bitopic ligands from Fallypride has been explored as a strategy to enhance selectivity for the D3 receptor over the D2 receptor. upenn.edunih.gov This suggests that subtle structural changes, such as the desfluoro and hydroxy modifications, could modulate its interaction with a wider range of receptors. Uncovering a unique binding profile for Desfluoro Hydroxy Fallypride could open up new avenues for its use in studying neuropsychiatric disorders where multiple neurotransmitter systems are implicated.
Development of Advanced Synthetic Routes for High-Yield and Specific Activity
To facilitate the widespread use of this compound as a research tool, particularly in its radiolabeled form for imaging studies, the development of advanced synthetic routes is paramount. Current synthetic methods for Fallypride and its analogs can be complex and may result in modest yields. nih.gov Future research should focus on creating more efficient, scalable, and cost-effective synthetic protocols.
Key goals for these new synthetic routes would include:
High Yield: Maximizing the production of the final compound from the starting materials.
Stereospecificity: Ensuring the synthesis produces the desired stereoisomer, which is critical for receptor binding and biological activity.
High Specific Activity (for radiolabeling): For applications such as PET imaging, achieving high specific activity is crucial to minimize the injected mass of the compound and avoid pharmacological effects. nih.gov
Recent advancements in synthetic chemistry, such as flow chemistry and novel catalytic methods, could be explored to achieve these goals. An improved, high-yielding, and scalable synthetic route for the labeling precursor of [¹⁸F]fallypride has been developed, which could serve as a model for the synthesis of this compound precursors. nih.gov
| Precursor Type | Advantage | Reference |
| Tosylate | Classic labeling precursor | nih.gov |
| Mesylate | Novel, viable labeling precursor | nih.gov |
| Chloro | Novel, viable labeling precursor | nih.gov |
Utilization in Advanced Preclinical Disease Models for Mechanistic Research
The application of this compound in sophisticated preclinical models of neurological and psychiatric disorders is a critical next step. While [¹⁸F]fallypride has been used to study dopamine receptor changes in models of Parkinson's disease and Huntington's disease, this compound could offer a more nuanced tool for mechanistic research. dovepress.com Its potentially unique pharmacological profile may allow for the dissection of specific aspects of disease pathophysiology.
Future studies could involve using radiolabeled this compound in rodent models of:
Schizophrenia: To investigate alterations in dopamine signaling in cortical and subcortical regions.
Addiction: To explore the role of D2/D3 receptors in reward pathways and relapse behavior. nih.gov
Depression: To examine the involvement of the dopaminergic system in anhedonia and other depressive symptoms.
By using this compound in these models, researchers could gain a deeper understanding of the role of the dopamine system in the initiation and progression of these disorders, and it could also serve as a biomarker to evaluate the efficacy of novel therapeutic interventions.
Elucidation of Signaling Pathway Modulation Beyond Receptor Occupancy
Current research with Fallypride analogs has largely focused on receptor occupancy and density. A significant future direction for this compound is to move beyond simple binding and investigate how it modulates downstream intracellular signaling pathways. G protein-coupled receptors (GPCRs) like the D2 and D3 receptors can signal through both G protein-dependent and β-arrestin-dependent pathways. nih.govnih.gov These pathways can have distinct physiological consequences, and ligands can show "functional selectivity" or "biased agonism" by preferentially activating one pathway over the other. juniperpublishers.com
Future in vitro studies should aim to characterize the functional profile of this compound at the D2 and D3 receptors. This would involve assessing its ability to modulate:
G protein signaling: Typically measured by changes in cyclic adenosine (B11128) monophosphate (cAMP) levels. Stimulation of D2-like receptors generally leads to an inhibition of adenylyl cyclase activity. nih.gov
β-arrestin recruitment: This can be quantified using various cellular assays. nih.gov
Understanding the biased signaling properties of this compound would provide a more detailed picture of its mechanism of action and could lead to its use as a tool to selectively probe the consequences of G protein versus β-arrestin signaling in different neuronal circuits. duke.edu
| Signaling Pathway | Second Messenger/Effector | Potential Outcome |
| G-protein | cAMP, GIRK channels | Modulation of neuronal excitability |
| β-arrestin | ERK, JNK, p38 MAPK | Gene transcription, cellular chemotaxis |
Integration with Multi-Modal Preclinical Imaging Techniques
The future of in vivo research lies in the integration of multiple imaging modalities to gain a more comprehensive understanding of brain function and dysfunction. This compound, particularly in its radiolabeled form, is well-suited for use in multi-modal imaging studies. The combination of PET with magnetic resonance imaging (MRI) is a particularly powerful approach. nih.gov
Simultaneous PET/MRI studies using a radiolabeled version of this compound could provide:
Anatomical Context: High-resolution structural information from MRI can be used to precisely localize the PET signal, allowing for more accurate quantification of receptor binding in specific brain nuclei. drugsandalcohol.ie
Functional Correlation: Functional MRI (fMRI) can be used to measure changes in blood flow and neuronal activity, which can then be correlated with receptor occupancy data obtained from PET. nih.gov This can help to elucidate the relationship between dopamine receptor function and neural circuit activity.
The integration of PET data with other imaging techniques, such as magnetic resonance spectroscopy (MRS) to measure neurochemical profiles, would further enhance our understanding of the complex interplay between different aspects of brain function in health and disease. frontiersin.org
Q & A
Q. What are common methodological flaws in this compound studies, and how can they be mitigated?
- Methodological Answer :
- Flaw : Inadequate scan duration leading to non-equilibrium binding. Solution : Pilot studies to determine time-activity curve (TAC) plateaus .
- Flaw : Ignoring radioligand metabolism. Solution : Measure plasma metabolites via HPLC and correct input functions .
- Flaw : ROI misalignment. Solution : Use automated atlas-based segmentation with manual verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
